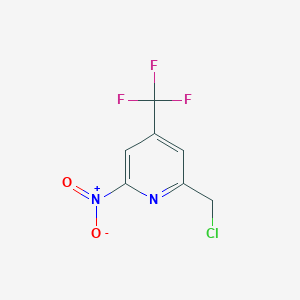
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group and the nitro group in the pyridine ring imparts significant reactivity and stability to the compound, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-methyl-6-nitro-4-(trifluoromethyl)pyridine. This can be achieved through a liquid-phase chlorination reaction using chlorine gas under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 2-azidomethyl-6-nitro-4-(trifluoromethyl)pyridine.
Reduction: Formation of 2-chloromethyl-6-amino-4-(trifluoromethyl)pyridine.
Oxidation: Formation of 2-carboxymethyl-6-nitro-4-(trifluoromethyl)pyridine.
Aplicaciones Científicas De Investigación
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution. These reactions can modulate the activity of biological targets, such as enzymes or receptors, by altering their structure or function .
Comparación Con Compuestos Similares
- 2-Chloromethyl-4-nitro-6-(trifluoromethoxy)pyridine
- 2-Chloromethyl-6-nitro-4-(trifluoromethyl)benzene
- 2-Chloromethyl-6-nitro-4-(trifluoromethyl)quinoline
Uniqueness: 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl and nitro groups on the pyridine ring. This combination imparts distinct reactivity and stability, making it more versatile in synthetic applications compared to its analogs .
Propiedades
Fórmula molecular |
C7H4ClF3N2O2 |
|---|---|
Peso molecular |
240.57 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-nitro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-3-5-1-4(7(9,10)11)2-6(12-5)13(14)15/h1-2H,3H2 |
Clave InChI |
IRQBQQISPIJVRI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCl)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















